molecular formula C8H20ClN B1227682 Dibutylamine hydrochloride CAS No. 6287-40-7

Dibutylamine hydrochloride

Cat. No.: B1227682
CAS No.: 6287-40-7
M. Wt: 165.70 g/mol
InChI Key: ODYNBECIRXXOGG-UHFFFAOYSA-N
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Description

Dibutylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H20ClN and its molecular weight is 165.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8773. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Dibutylamine has been studied for its role in corrosion inhibition. In one study, it was used as a mild steel corrosion inhibitor in hydrochloric acid solution. This research demonstrated that dibutylamine, along with n-butylamine and tributylamine, effectively adsorbed on mild steel, suggesting its utility in protecting metals from corrosion in acidic environments (Bastidas, Damborenea, & Vázquez, 1997).

Complex Formation

Dibutylamine has been involved in the formation of stable and highly polar molecular complexes. A study exploring its reactions with aluminum tribromide and gallium trichloride in benzene solution found the formation of various complex structures, indicating its potential in the field of coordination chemistry and material science (Mal’kov, Minyaeva, Perepelkova, & Romm, 2002).

Photochemical Reactions

Research has also been conducted on the photochemical reactions involving N-halogenated amines, including N-chlorodi-butylamine. These studies have observed that under UV-light, a conversion occurs leading to the precipitation of dibutylamine hydrochloride. This suggests potential applications in photochemistry and the study of free radicals (Schönberg, 1968).

Analytical Applications

This compound has been utilized in Curie-point pyrolysis-gas chromatography, an analytical technique. Research indicates that it can be effectively analyzed under specific conditions, demonstrating its relevance in analytical chemistry for the identification and quantification of substances (Hida, Mitsui, & Fujimura, 1990).

Bromination Catalyst

In organic chemistry, dibutylamine has been used as a catalyst. It was found to catalyze ortho-dibromination of phenol and ortho-monobromination of 2-substituted phenols, demonstrating its effectiveness in facilitating specific chemical reactions (Fujisaki, Eguchi, Omura, Okamoto, & Nishida, 1993).

Safety and Hazards

Dibutylamine is flammable and toxic . Acute inhalation exposure can cause sore throat, cough, burning sensation, and shortness of breath . It is very corrosive and may burn skin, eyes, and mucous membranes .

Biochemical Analysis

Biochemical Properties

Dibutylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to form stable complexes with divalent metals such as copper (II), which can be analyzed through potentiometric titration and X-ray diffraction . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the efficiency of electrospray ionization in mass spectrometry analysis of plasma metabolite composition . This indicates its potential impact on cellular metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a derivatization reagent in liquid chromatography-UV methods, forming stable urea derivatives for subsequent analysis . This highlights its role in modifying biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that this compound can be effectively analyzed using gas chromatography and thermal energy analysis, indicating its stability under specific conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in enhancing the efficiency of mass spectrometry analysis of plasma metabolites suggests its involvement in metabolic processes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Dibutylamine hydrochloride can be achieved through a simple one-step reaction between dibutylamine and hydrochloric acid.", "Starting Materials": ["Dibutylamine", "Hydrochloric acid"], "Reaction": [ "Add dibutylamine to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the solid Dibutylamine hydrochloride product and wash it with cold water", "Dry the product under vacuum at room temperature" ] }

CAS No.

6287-40-7

Molecular Formula

C8H20ClN

Molecular Weight

165.70 g/mol

IUPAC Name

N-butylbutan-1-amine;hydron;chloride

InChI

InChI=1S/C8H19N.ClH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H

InChI Key

ODYNBECIRXXOGG-UHFFFAOYSA-N

SMILES

CCCCNCCCC.Cl

Canonical SMILES

[H+].CCCCNCCCC.[Cl-]

6287-40-7

Pictograms

Irritant

Related CAS

111-92-2 (Parent)

Synonyms

di-n-butylamine
dibutylamine
dibutylamine hydrochloride
dibutylamine phosphate (3:1)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 68.7 g (0.5 mole) of phosphorus trichloride in dry hexane or diethyl ether is added slowly to a stirred solution of 363.6 g (3.0 moles) of dibutylamine in the same solvent. A voluminous precipitate of dibutylamine hydrochloride is formed, the temperature remaining between 10° and 40° C. After all the phosphorus trichloride has been added, the mixture is boiled and refluxed for between 30 minutes and 2 hours. The mixture is then cooled to room temperature and filtered to separate it from 280 g (1.7 moles) of dibutylamine hydrochloride. The solvent is then stripped off at reduced pressure in a rotary evaporator.
Quantity
68.7 g
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reactant
Reaction Step One
Quantity
363.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
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Name
dibutylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Dibutylamine Hydrochloride suitable for the synthesis of cage-like porous polymeric microspheres?

A1: this compound functions as a surfactant monomer due to its hydrophilic amine hydrochloride group and hydrophobic dibutyl chain. [] This dual nature allows it to participate in Water-in-Oil-in-Water (W/O/W) emulsion polymerization with hydrophobic monomers like styrene. [] The amphiphilic nature of this compound facilitates the formation of micelles, ultimately leading to the creation of porous structures within the polymer. []

Q2: How does the structure of these porous polymeric microspheres contribute to their application as catalyst scaffolds?

A2: The cage-like porous structure of these microspheres offers a high surface area, which is beneficial for catalyst loading and activity. [] Furthermore, the inherent quaternary ammonium moieties within the polymer, derived from this compound, provide sites for the anchoring of metal nanoparticles, like Palladium. [] This anchoring prevents aggregation and enhances the stability and reusability of the catalyst. []

Q3: Can you elaborate on the specific catalytic application explored in the research using these Palladium-loaded microspheres?

A3: The research demonstrates the efficacy of these Palladium-loaded porous polymeric microspheres as heterogeneous catalysts for the hydrogenation of nitrobenzene using hydrogen gas. [] The high surface area, combined with well-dispersed Palladium nanoparticles, contributes to efficient catalytic activity. [] Additionally, the robust nature of the polymer allows for catalyst reusability, highlighting a significant advantage of this system. []

Q4: Were there any studies on the effect of this compound concentration on the properties of the resulting polymer?

A4: While the provided abstracts do not specify the exact effects of varying this compound concentration, it's reasonable to expect that the ratio of surfactant monomer to hydrophobic monomer would influence the size and pore volume of the resulting microspheres. [] Further investigation into this aspect could optimize the polymer properties for specific catalytic applications.

Q5: What are the potential benefits of using a one-stage synthesis method with this compound for this application?

A5: The one-stage synthesis method using this compound offers a simplified approach compared to multi-step processes. [] This simplification can translate to reduced production costs and time, making it a potentially attractive option for large-scale applications. [] Further research could explore the scalability and economic viability of this approach.

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